Tin(IV)phthalocyanine dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(IV) phthalocyanine dichloride is a metal phthalocyanine complex with the molecular formula C32H16Cl2N8Sn. This compound is known for its dark blue color and is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tin(IV) phthalocyanine dichloride typically involves the reaction of phthalonitrile with tin(IV) chloride in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of tin(IV) phthalocyanine dichloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tin(IV) phthalocyanine dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tin(IV) center and the phthalocyanine ligand .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Can be achieved using reducing agents like sodium borohydride or decamethylcobaltocene.
Substitution: Often involves nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted phthalocyanine derivatives and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
Tin(IV) phthalocyanine dichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tin(IV) phthalocyanine dichloride involves the interaction of the tin(IV) center with various molecular targets. Upon light irradiation, the compound can generate reactive oxygen species, leading to oxidative damage in target cells. This property is particularly useful in photodynamic therapy for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
- Silicon phthalocyanine dichloride
- Titanium phthalocyanine dichloride
- Zinc phthalocyanine
Comparison: Tin(IV) phthalocyanine dichloride is unique due to its specific electronic and optical properties, which are influenced by the presence of the tin(IV) center. Compared to silicon and titanium phthalocyanine dichlorides, tin(IV) phthalocyanine dichloride exhibits different reactivity and stability profiles, making it suitable for specific applications in photodynamic therapy and electronic devices .
Eigenschaften
Molekularformel |
C32H26Cl2N8Sn |
---|---|
Molekulargewicht |
712.2 g/mol |
IUPAC-Name |
38,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene |
InChI |
InChI=1S/C32H26N8.2ClH.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-17,23,25,31,33,36-40H;2*1H;/q-2;;;+4/p-2 |
InChI-Schlüssel |
AJXSDODRCCCFTD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C6N4[Sn](N7C(=C8C=CC=CC8=C7NC9C1C=CC=CC1=C(N9)N6)N3)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.